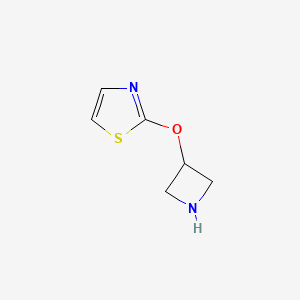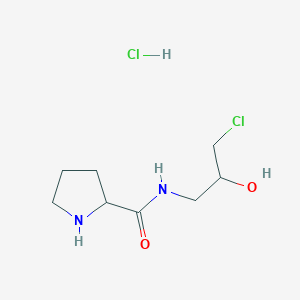
6-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their diverse pharmacological properties and are widely used in medicinal chemistry
作用机制
Target of Action
Compounds with a piperidine nucleus have been found to be utilized in various therapeutic applications .
Mode of Action
Piperidine derivatives, however, are known to interact with various biological targets and exhibit a wide range of activities .
Biochemical Pathways
Piperidine derivatives have been found to activate various biochemical pathways, leading to their diverse therapeutic effects .
Result of Action
Piperidine derivatives have been found to exhibit a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant effects .
生化分析
Biochemical Properties
It is known that piperidine derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the piperidine derivative and the biomolecule it interacts with.
Cellular Effects
Piperidine derivatives have been shown to have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Piperidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
It is known that the effects of chemical compounds can vary with different dosages, and high doses can potentially lead to toxic or adverse effects .
Metabolic Pathways
Piperidine derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Chemical compounds can be transported and distributed within cells and tissues through various mechanisms, potentially interacting with transporters or binding proteins and affecting their localization or accumulation .
Subcellular Localization
Chemical compounds can be directed to specific compartments or organelles within cells through various mechanisms, including targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride typically involves multiple steps, starting with the reaction of piperidine with appropriate precursors to form the desired structure. The reaction conditions often require the use of strong bases or acids, and the process may involve heating or cooling to achieve optimal yields.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that can handle large volumes of reactants. The process is carefully controlled to ensure consistency and purity of the final product. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the compound in its purest form.
化学反应分析
Types of Reactions: 6-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 6-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound has shown promise in medicinal applications, particularly in the development of new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other chemical products. Its versatility and reactivity make it an important component in various manufacturing processes.
相似化合物的比较
Piperidine derivatives
Tetrahydroisoquinoline derivatives
Other piperidinyl-substituted compounds
Uniqueness: 6-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride stands out due to its specific structural features and reactivity profile. While similar compounds may share some properties, the unique combination of functional groups in this compound gives it distinct advantages in certain applications.
属性
IUPAC Name |
6-piperidin-4-yl-1,2,3,4-tetrahydroisoquinoline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2.2ClH/c1-2-14-10-16-8-5-13(14)9-12(1)11-3-6-15-7-4-11;;/h1-2,9,11,15-16H,3-8,10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTOBSNRUSHWRGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC3=C(CNCC3)C=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Tert-butyl 7-oxospiro[3.3]heptane-2-carboxylate](/img/structure/B2906923.png)
![8-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2906924.png)

![1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2906927.png)


![3-(phenylsulfanyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide](/img/structure/B2906932.png)


![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone](/img/structure/B2906937.png)
![1-[4-Phenyl-4-[3-(1H-1,2,4-triazol-5-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2906942.png)
![2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B2906943.png)


